molecular formula C14H9BrFN3O B4570834 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

Cat. No.: B4570834
M. Wt: 334.14 g/mol
InChI Key: GYHUUHUYHAJCSH-UHFFFAOYSA-N
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Description

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline is a useful research compound. Its molecular formula is C14H9BrFN3O and its molecular weight is 334.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.99130 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline and its derivatives have shown promising antimicrobial properties. For instance, compounds with a fluorine atom at the meta position in the phenyl ring demonstrated enhanced antimicrobial effects against a broad panel of bacterial and fungal strains, indicating the significance of the fluorine substitution in improving antimicrobial efficacy (Parikh & Joshi, 2014). Additionally, another study found that certain derivatives exhibited potent antibacterial and antifungal activities, with some compounds showing low cytotoxicity and high efficacy against MRSA, highlighting their potential as antimicrobial agents (Desai et al., 2016).

Optical and Electroluminescence Properties

The oxadiazole derivatives, including those with bromophenyl and fluorophenyl groups, have been studied for their nonlinear optical properties and potential applications in optoelectronics. One study indicated that compounds containing Bromine show optical limiting behavior, suitable for use in optoelectronic devices (Chandrakantha et al., 2011). Furthermore, oxadiazole derivatives have been explored for their delayed luminescence characteristics, making them candidates for organic light-emitting diodes (OLEDs) applications. The introduction of carbazole-substituted phenyl groups led to compounds with blue-shifted fluorescence and potentially higher efficiency in OLEDs, suggesting the role of oxadiazole derivatives in enhancing electroluminescence (Cooper et al., 2022).

Anticancer Potential

Some 1,3,4-oxadiazole derivatives have shown promising anticancer activities. For example, compounds with specific substitutions have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This discovery provides a basis for further exploration of 1,3,4-oxadiazole derivatives as potential anticancer agents (Zhang et al., 2005). Additionally, certain derivatives demonstrated high anticancer activity in vitro against a 60-cell panel, offering insights into the broad-spectrum anticancer potential of oxadiazole compounds (Aboraia et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial, antiviral, and anticancer properties .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many oxadiazole derivatives . Additionally, further studies could investigate its physical and chemical properties, and how these properties could be manipulated for specific applications.

Properties

IUPAC Name

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O/c15-11-4-2-1-3-9(11)13-18-19-14(20-13)10-7-8(16)5-6-12(10)17/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHUUHUYHAJCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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